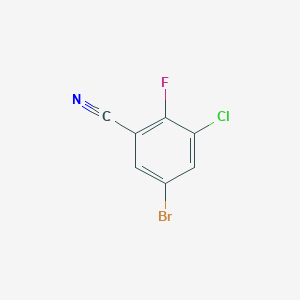

5-bromo-3-chloro-2-fluoroBenzonitrile

Beschreibung

Significance of Polyhalogenated Aromatic Systems in Advanced Organic Chemistry

Polyhalogenated aromatic hydrocarbons are organic compounds that consist of multiple halogen atoms attached to an aromatic ring structure. mdpi.com These systems are of profound importance in advanced organic chemistry due to the unique electronic and steric effects imparted by the halogen substituents. The presence of multiple halogens can dramatically alter the reactivity of the aromatic ring, influencing its susceptibility to nucleophilic and electrophilic attack. This controlled modification of reactivity is a cornerstone of modern synthetic chemistry, allowing for the construction of complex molecular architectures. Furthermore, the introduction of halogens can modulate the physical and biological properties of the parent aromatic compound, a feature extensively exploited in the development of pharmaceuticals, agrochemicals, and advanced materials. science.gov

The C-X bond (where X is a halogen) in these systems can participate in a variety of powerful cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, which are fundamental for the creation of C-C and C-N bonds. The differential reactivity of various halogens (e.g., iodine being more reactive than bromine, which is more reactive than chlorine) on the same aromatic ring allows for selective, stepwise functionalization, providing a strategic advantage in multi-step syntheses.

Role of Benzonitrile (B105546) Frameworks in Contemporary Synthetic Strategies

The benzonitrile framework, a benzene (B151609) ring substituted with a nitrile group (-C≡N), is a versatile building block in organic synthesis. wikipedia.org The nitrile group is a powerful electron-withdrawing group, deactivating the aromatic ring towards electrophilic substitution and directing incoming groups to the meta position. Conversely, it activates the ring for nucleophilic aromatic substitution.

The nitrile group itself is a synthetically valuable functional group. It can be readily hydrolyzed to a carboxylic acid, reduced to a primary amine, or converted into a tetrazole ring, a common bioisostere for a carboxylic acid in medicinal chemistry. This versatility makes benzonitriles key intermediates in the synthesis of a wide array of complex organic molecules. researchgate.net The recent detection of benzonitrile in the interstellar medium highlights the fundamental nature and stability of this aromatic structure. nrao.eduresearchgate.net

Overview of 5-bromo-3-chloro-2-fluoroBenzonitrile within the Context of Highly Functionalized Aromatic Compounds

This compound is a highly functionalized aromatic compound that embodies the synthetic potential of both polyhalogenated systems and the benzonitrile framework. sigmaaldrich.com With three different halogen atoms (bromine, chlorine, and fluorine) and a nitrile group attached to the benzene ring, this molecule presents a rich platform for selective chemical modifications. cymitquimica.com The distinct electronic properties and reactivity of each halogen, coupled with the directing effects of the nitrile group, allow for a high degree of control in subsequent chemical transformations. This positions this compound as a valuable intermediate in the synthesis of complex, highly substituted aromatic compounds for various research applications. cymitquimica.com

Physicochemical Properties of this compound

Understanding the fundamental physicochemical properties of a compound is crucial for its application in chemical synthesis. For this compound, these properties are dictated by its unique molecular structure.

Molecular Structure and Key Identifiers

The structure of this compound is characterized by a benzene ring substituted with a nitrile group at position 1, a fluorine atom at position 2, a chlorine atom at position 3, and a bromine atom at position 5. cymitquimica.com This specific arrangement of substituents gives rise to its distinct chemical identity.

| Identifier | Value |

| IUPAC Name | This compound sigmaaldrich.com |

| CAS Number | 1000577-76-3 sigmaaldrich.comsigmaaldrich.com |

| Molecular Formula | C₇H₂BrClFN sigmaaldrich.comcymitquimica.com |

| Molecular Weight | 234.45 g/mol sigmaaldrich.comsigmaaldrich.com |

| InChI Key | CFAJQDDAWJDDIX-UHFFFAOYSA-N sigmaaldrich.comcymitquimica.com |

| SMILES | N#CC1=C(F)C(Cl)=CC(Br)=C1 cymitquimica.com |

Spectroscopic Data

While detailed public spectroscopic data for this compound is not extensively available in the provided search results, typical spectroscopic analyses would include:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR would show signals in the aromatic region, with coupling patterns and chemical shifts influenced by the electron-withdrawing effects of the halogens and the nitrile group.

¹³C NMR would reveal distinct signals for each of the seven carbon atoms, with their chemical shifts providing information about their electronic environment.

¹⁹F NMR would show a characteristic signal for the fluorine atom, with coupling to adjacent protons.

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, with a characteristic isotopic pattern due to the presence of bromine and chlorine.

Infrared (IR) Spectroscopy: An IR spectrum would exhibit a strong absorption band characteristic of the nitrile group (C≡N) stretching vibration, typically in the range of 2220-2260 cm⁻¹.

Synthesis and Reactivity

The synthesis of this compound and its subsequent reactivity are central to its utility as a chemical intermediate.

General Synthetic Approaches to Halogenated Benzonitriles

The synthesis of halogenated benzonitriles can be achieved through various methods, often involving the introduction of the nitrile group or the halogen atoms at different stages of the synthesis. Common strategies include:

Sandmeyer Reaction: This classic reaction involves the diazotization of a halogenated aniline (B41778) followed by treatment with a cyanide salt, typically cuprous cyanide, to introduce the nitrile group. google.com

Halogenation of Benzonitrile: Direct halogenation of benzonitrile can be challenging due to the deactivating nature of the nitrile group. However, under specific conditions and with appropriate catalysts, halogen atoms can be introduced onto the aromatic ring.

From Halogenated Benzamides: Dehydration of a halogenated benzamide, often using reagents like thionyl chloride or phosphorus pentoxide, can yield the corresponding benzonitrile. google.com

From Halogenated Benzaldehydes: Conversion of a halogenated benzaldehyde (B42025) to an oxime followed by dehydration is another route to halogenated benzonitriles. researchgate.net

Specific Synthesis of this compound

While a specific, detailed synthesis for this compound is not provided in the search results, a plausible synthetic route could involve a multi-step process starting from a simpler, commercially available halogenated aniline or benzonitrile. For example, a potential pathway could involve the bromination and chlorination of 2-fluorobenzonitrile (B118710) or a related intermediate, carefully controlling the reaction conditions to achieve the desired substitution pattern. The synthesis of a related compound, 5-bromo-2-fluorobenzonitrile, involves the bromination of o-fluorobenzonitrile. google.com

Chemical Reactivity and Potential Transformations

The reactivity of this compound is governed by the interplay of its functional groups.

Nitrile Group Transformations: The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to other nitrogen-containing heterocycles.

Nucleophilic Aromatic Substitution: The fluorine atom, being the most electronegative halogen, is the most likely site for nucleophilic aromatic substitution, especially given its position ortho to the electron-withdrawing nitrile group. ossila.com

Cross-Coupling Reactions: The bromine atom is the most susceptible to participating in palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the formation of new carbon-carbon bonds at the 5-position. ossila.com The chlorine atom is generally less reactive in these types of reactions. This differential reactivity allows for selective functionalization of the molecule.

Applications in Scientific Research

The unique structure of this compound makes it a valuable building block in various areas of chemical research.

Role as an Intermediate in Organic Synthesis

The primary application of this compound is as an intermediate in organic synthesis. cymitquimica.com Its multiple, differentially reactive halogen atoms provide synthetic chemists with a versatile scaffold for constructing complex molecules. By selectively targeting each halogen and the nitrile group, a wide range of derivatives can be prepared.

Potential Applications in Medicinal Chemistry

Halogenated aromatic compounds are prevalent in many pharmaceuticals. The introduction of halogens can enhance a molecule's metabolic stability, binding affinity, and lipophilicity. While specific applications for this compound are not detailed in the search results, its structure suggests it could be a precursor for the synthesis of biologically active compounds. For instance, related dihalogenated benzonitriles are used in the synthesis of compounds for antitumor and anti-inflammatory applications. ossila.com

Use in Materials Science

The electronic properties of highly halogenated aromatic compounds make them of interest in materials science. They can serve as building blocks for the synthesis of novel organic electronic materials, such as those used in organic light-emitting diodes (OLEDs). For example, a related compound, 2-bromo-5-fluorobenzonitrile, is used as a precursor for the synthesis of thermally activated delayed fluorescence (TADF) dyes for OLEDs. ossila.com The specific substitution pattern of this compound could be exploited to fine-tune the electronic and photophysical properties of new materials.

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-bromo-3-chloro-2-fluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrClFN/c8-5-1-4(3-11)7(10)6(9)2-5/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFAJQDDAWJDDIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C#N)F)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701285361 | |

| Record name | 5-Bromo-3-chloro-2-fluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701285361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000577-76-3 | |

| Record name | 5-Bromo-3-chloro-2-fluorobenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1000577-76-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-3-chloro-2-fluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701285361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 5 Bromo 3 Chloro 2 Fluorobenzonitrile

Regioselective Halogenation Strategies for Benzonitrile (B105546) Scaffolds

Achieving the desired 2,3,5-trihalogenated pattern on a benzonitrile scaffold necessitates a strategic approach to the introduction of each halogen. The order of halogenation and the choice of reagents are critical to overcoming the challenges posed by the combined electronic effects of the substituents.

Bromination Techniques for Aromatic Nitriles

The introduction of a bromine atom onto an aromatic ring, particularly one bearing deactivating groups like nitrile and other halogens, is typically accomplished via electrophilic aromatic substitution. The regiochemical outcome is governed by the directing effects of the substituents already present. In a precursor such as 3-chloro-2-fluorobenzonitrile, the fluorine atom at C2 is an ortho, para-director, while the chlorine at C3 and the nitrile group at C1 are deactivating meta-directors. The cumulative effect of these groups directs the incoming electrophile. The para-position to the fluorine (C5) is the most activated site for electrophilic attack.

Common brominating agents for deactivated aromatic systems include N-Bromosuccinimide (NBS) in the presence of a strong acid like sulfuric acid, or a combination of bromine with a Lewis acid catalyst. A patented method for a similar compound, 5-bromo-2-fluorobenzonitrile, utilizes dibromohydantoin in concentrated sulfuric acid, highlighting a robust method for such transformations. google.com The conditions must be carefully controlled to prevent side reactions and ensure high regioselectivity.

| Reagent/System | Typical Conditions | Application Notes |

| N-Bromosuccinimide (NBS) | Concentrated H₂SO₄ | Effective for moderately to strongly deactivated aromatic rings. |

| Dibromohydantoin | 75-90% H₂SO₄ | Provides a controlled source of electrophilic bromine for deactivated substrates. google.com |

| Bromine (Br₂) / Lewis Acid | FeBr₃, AlCl₃ | Classic method; catalyst enhances the electrophilicity of bromine. |

| Ammonium Bromide / Oxone | Methanol or Water | A milder, greener alternative, though may be less effective for highly deactivated systems. |

Chlorination Methods for Fluorinated Benzonitriles

Introducing a chlorine atom onto a fluorinated benzonitrile requires overcoming the deactivating nature of the existing substituents. Regioselective chlorination is a significant challenge. Traditional chlorinating agents include N-Chlorosuccinimide (NCS) and sulfuryl chloride (SO₂Cl₂), often requiring harsh conditions or strong acid catalysis for deactivated substrates.

The directing effects of the substituents are paramount. For instance, in a 2-fluorobenzonitrile (B118710) substrate, the fluorine atom directs ortho and para. The para position (C5) is sterically more accessible and electronically favored for chlorination. However, achieving chlorination specifically at the C3 position to build the target molecule's scaffold would likely involve starting with a precursor that already contains a directing group at C2 or C3, or employing more advanced techniques. Modern methods involving transition-metal-catalyzed C-H activation are emerging as powerful tools for regioselective halogenation, offering pathways to substitution patterns that are difficult to achieve through classical electrophilic substitution. nih.govnih.gov These catalyst-controlled reactions can override the inherent directing effects of the substituents.

Fluorination Approaches in Polyhalogenated Systems

Direct fluorination of aromatic rings is often too reactive and non-selective. Therefore, the most common and controlled method for introducing fluorine into polyhalogenated aromatic systems is through a halogen-exchange (Halex) reaction. google.comresearchgate.net This nucleophilic aromatic substitution involves reacting a polychloro- or polybromo-aromatic compound with a fluoride salt, typically potassium fluoride (KF), in a high-boiling polar aprotic solvent like sulfolane or dimethylformamide (DMF).

The success of the Halex reaction is highly dependent on the substrate. The aromatic ring must be activated by at least one strong electron-withdrawing group, such as a nitrile, for the nucleophilic substitution to occur. The synthesis of 5-bromo-3-chloro-2-fluorobenzonitrile could plausibly start from 5-bromo-2,3-dichlorobenzonitrile. In this precursor, the C2 position is activated by the para-bromo and ortho-nitrile groups, making the chlorine at C2 susceptible to substitution by fluoride. Phase-transfer catalysts, such as quaternary ammonium salts or crown ethers, are often employed to enhance the solubility and reactivity of the fluoride salt, enabling the reaction to proceed under milder conditions and with higher efficiency. google.comgoogle.com

| Fluoride Source | Catalyst | Solvent | Temperature (°C) | Application Notes |

| Potassium Fluoride (KF) | Quaternary Ammonium Salt | Sulfolane | 170-250 | Effective for exchanging chlorine for fluorine on activated benzonitriles. google.comgoogle.com |

| Potassium Fluoride (KF) | Crown Ether | DMF, DMSO | 150-220 | Catalyst enhances fluoride anion reactivity. |

| Cesium Fluoride (CsF) | None | Sulfolane | 150-200 | More reactive than KF but also more expensive. |

Palladium-Catalyzed Coupling Reactions in the Synthesis of Functionalized Benzonitriles

Palladium-catalyzed reactions are central to modern organic synthesis, providing powerful methods for forming carbon-carbon and carbon-heteroatom bonds. For a highly functionalized molecule like this compound, these reactions are key to introducing further molecular complexity.

Nucleophilic Aromatic Substitution (SNAr) Strategies

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for modifying aryl halides. wikipedia.org The reaction proceeds via an addition-elimination mechanism, where a nucleophile adds to the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex. masterorganicchemistry.compressbooks.pub The subsequent loss of a leaving group restores the aromaticity.

For an SNAr reaction to occur, the aromatic ring must be activated by potent electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org In this compound, the nitrile group strongly activates the ring towards nucleophilic attack. The relative reactivity of halogens as leaving groups in SNAr reactions is typically F > Cl > Br > I, which is the reverse of their reactivity in SN1 and SN2 reactions. This is because the rate-determining step is the initial attack of the nucleophile, which is facilitated by the high electronegativity of the halogen, rather than the cleavage of the carbon-halogen bond. Consequently, the fluorine at the C2 position is the most likely site for substitution by strong nucleophiles like alkoxides, thiolates, or amines, provided the reaction conditions are carefully controlled.

| Nucleophile | Product Type | Leaving Group Priority |

| RO⁻ (Alkoxide) | Aryl Ether | F > Cl > Br |

| RS⁻ (Thiolate) | Aryl Thioether | F > Cl > Br |

| R₂NH (Amine) | Aryl Amine | F > Cl > Br |

| N₃⁻ (Azide) | Aryl Azide (B81097) | F > Cl > Br |

Buchwald-Hartwig Amination for Benzonitrile Derivatives

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.org This reaction has become one of the most robust and versatile methods for synthesizing arylamines, tolerating a wide range of functional groups. acsgcipr.org

In the context of this compound, the Buchwald-Hartwig reaction offers a strategic method for selective functionalization. The reactivity of aryl halides in the key oxidative addition step of the catalytic cycle is generally I > Br > Cl >> F. This reactivity trend is opposite to that of SNAr reactions. Therefore, using a suitable palladium catalyst and ligand system, it is possible to selectively couple an amine at the C-Br bond (position 5) while leaving the C-Cl and C-F bonds intact. organic-chemistry.orgwiley.com By tuning the reaction conditions or using more active catalyst systems, subsequent coupling at the C-Cl bond (position 3) may also be achievable. The choice of phosphine ligand is crucial for the reaction's success, with bulky, electron-rich ligands often providing the best results for coupling with less reactive aryl chlorides. nih.gov

| Component | Examples | Role in Reaction |

| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | Source of the active Pd(0) catalyst. |

| Ligand | XPhos, SPhos, RuPhos, BINAP | Stabilizes the palladium center and facilitates oxidative addition and reductive elimination. wikipedia.org |

| Base | NaOt-Bu, K₂CO₃, Cs₂CO₃ | Activates the amine nucleophile and facilitates the catalytic cycle. |

| Amine | Primary & Secondary Alkylamines, Anilines | The nitrogen nucleophile for C-N bond formation. |

Cross-Coupling Methodologies for Carbon-Carbon Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and the halogenated structure of this compound makes it an ideal substrate for such transformations. The reactivity of the carbon-halogen bonds in these reactions typically follows the order C-I > C-Br > C-Cl, meaning that the bromine at the C-5 position is the most likely site for initial coupling.

The Suzuki-Miyaura coupling, which joins an organoboron compound with an organohalide, is a widely used method for creating biaryl structures. For this compound, the reaction would selectively occur at the C-Br bond. The choice of catalyst, ligand, and base is critical for achieving high yields. Specialized palladium precatalysts and ligands have been developed to enhance reactivity, especially for challenging substrates. smolecule.com For instance, using a Pd-CataCXium A-G3 precatalyst can significantly improve reaction rates for substrates like 5-bromo-2-fluorobenzonitrile. smolecule.com The reaction is versatile, allowing for the coupling of various aryl and heteroaryl boronic acids.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

| Component | Example Reagents/Conditions | Purpose/Notes |

|---|---|---|

| Aryl Halide | This compound | The electrophilic partner. |

| Boron Reagent | Arylboronic acid, Heteroarylboronic acid | The nucleophilic partner. |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd-CataCXium A-G3, Pd(OAc)₂ | The active catalyst that facilitates the reaction cycle. smolecule.commdpi.comnih.gov |

| Ligand | XPhos, P(t-Bu)₃, CataCXium A | Stabilizes the palladium center and modulates its reactivity. smolecule.com |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, Potassium trimethylsilanolate | Activates the organoboron species and participates in the catalytic cycle. smolecule.comresearchgate.net |

| Solvent | Toluene, Dioxane, Methanol, THF | Solubilizes reactants and influences reaction kinetics. mdpi.comnih.gov |

| Temperature | Room Temperature to 110°C | Higher temperatures are often required for less reactive halides. smolecule.commdpi.com |

The Sonogashira reaction is a robust method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction employs a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.org It is highly effective for the alkynylation of aryl bromides, making it suitable for functionalizing this compound at the C-5 position to produce arylalkynes. The reaction proceeds under mild conditions, often at room temperature, and tolerates a wide range of functional groups. wikipedia.org Variations of the reaction, such as copper-free Sonogashira coupling, have been developed to avoid the formation of alkyne homocoupling byproducts. nih.gov

Table 2: Typical Components for Sonogashira Coupling

| Component | Example Reagents/Conditions | Role in Reaction |

|---|---|---|

| Aryl Halide | This compound | The electrophilic partner. |

| Alkyne | Terminal alkyne (e.g., phenylacetylene) | The nucleophilic partner. |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Forms the active Pd(0) species that undergoes oxidative addition. libretexts.org |

| Copper(I) Co-catalyst | CuI | Facilitates the formation of a copper(I) acetylide intermediate. youtube.com |

| Base | Triethylamine (Et₃N), Diisopropylamine (DIPA) | Acts as both a base and a solvent. |

| Solvent | THF, DMF | Used when the amine base is not sufficient as a solvent. |

The Negishi coupling involves the reaction of an organozinc reagent with an organohalide, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org This methodology is known for its high functional group tolerance and its ability to form C(sp²)-C(sp²), C(sp²)-C(sp³), and C(sp³)-C(sp³) bonds. wikipedia.orgrsc.org For this compound, an arylzinc reagent could be coupled at the C-Br bond to synthesize biaryl compounds. The organozinc reagents are typically prepared in situ from the corresponding organohalide. The general catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, transmetalation, and reductive elimination. rsc.org

Table 3: Key Reagents in Negishi Coupling

| Component | Example Reagents/Conditions | Function |

|---|---|---|

| Aryl Halide | This compound | Electrophilic coupling partner. |

| Organozinc Reagent | Arylzinc chloride, Alkylzinc bromide | Nucleophilic coupling partner. wikipedia.org |

| Catalyst | Pd(PPh₃)₄, Ni(PPh₃)₄, Pd(P(t-Bu)₃)₂ | Catalyzes the C-C bond formation. wikipedia.orgorganic-chemistry.org |

| Solvent | THF, DMF | Common solvents for the reaction. |

Halodeboronation Reactions for Selective Halogen Introduction

Halodeboronation is a synthetic transformation that replaces a boronic acid functional group with a halogen. This reaction provides a strategic way to introduce halogens onto an aromatic ring with high regioselectivity. It is particularly useful when direct halogenation lacks selectivity or when the desired isomer is difficult to access. A scalable synthesis for 2-bromo-3-fluorobenzonitrile has been developed via the bromodeboronation of 2-cyano-6-fluorophenylboronic acid, catalyzed by sodium methoxide (NaOMe). nih.gov This approach can be generalized for the synthesis of various aryl bromides and chlorides from the corresponding arylboronic acids using reagents like 1,3-dihalo-5,5-dimethylhydantoin. nih.gov Mechanistic studies suggest that the reaction proceeds through a boronate-driven ipso-substitution pathway, which can be promoted by general Lewis bases. acs.org

This methodology could be applied to the synthesis of this compound by starting with a precursor such as 3-chloro-2-fluoro-5-(dihydroxyboranyl)benzonitrile and then introducing the bromine atom via a bromodeboronation reaction.

Table 4: Conditions for Base-Catalyzed Halodeboronation

| Halogenation | Halogenating Agent | Catalyst/Base | Typical Yield |

|---|---|---|---|

| Bromination | 1,3-Dibromo-5,5-dimethylhydantoin | NaOMe (5 mol%) | Good to Excellent nih.gov |

| Chlorination | 1,3-Dichloro-5,5-dimethylhydantoin | NaOMe (5 mol%) | Good to Excellent nih.gov |

| Iodination | N-Iodosuccinimide (NIS) | KOAc (20 mol%) | High acs.org |

Green Chemistry Approaches in Benzonitrile Synthesis

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of benzonitrile synthesis, this often involves developing environmentally benign reaction conditions, such as using non-toxic solvents or eliminating solvents altogether.

Solvent-free, or solid-state, reactions offer significant environmental benefits by minimizing waste and avoiding the use of often toxic and volatile organic solvents. One established green method for synthesizing nitriles is the conversion of aldehydes. This can be achieved under solvent-free conditions by reacting an aldehyde with hydroxylamine hydrochloride on the surface of an inorganic support or by simple grinding of the solid reactants.

Table 5: Comparison of Green Benzonitrile Synthesis Methods

| Method | Key Features | Advantages |

|---|---|---|

| Solid-State Grinding | Mechanical mixing of solid benzil and NaOH/KOH. | Avoids hazardous organic solvents; simple procedure. |

| Ionic Liquid Medium | Uses hydroxylamine 1-sulfobutyl pyridine hydrosulfate salt as a recyclable agent. researchgate.netrsc.org | Eliminates metal salt catalysts; ionic liquid is recoverable and reusable; high yield. rsc.orgresearchgate.net |

Coenzyme Catalyzed Transformations

Biocatalysis, leveraging the high selectivity and mild reaction conditions of enzymes, presents a green alternative for the synthesis of benzonitriles. cell.comnih.gov Nitrilases, a class of enzymes that catalyze the hydrolysis of nitriles to carboxylic acids and ammonia, have been a primary focus in the biocatalytic production of these compounds. researchgate.netnih.govcreative-enzymes.com These enzymes are widespread in nature and offer a sustainable route for nitrile transformations. researchgate.netopenbiotechnologyjournal.com

Researchers have engineered aldoxime dehydratases for the scalable synthesis of aromatic nitriles, providing an energy-efficient technology for their manufacture. cell.com This approach avoids the harsh conditions and toxic reagents often associated with traditional chemical synthesis. uva.nl One notable discovery is the promiscuous catalytic activity of galactose oxidase, which enables the one-pot enzymatic transformation of alcohols into nitriles under mild, cyanide-free conditions. uva.nl This method utilizes molecular oxygen and ammonia, further enhancing its green credentials. uva.nl

While direct coenzyme-catalyzed synthesis of this compound is not extensively documented, the principles of biocatalysis using enzymes like nitrilases and engineered oxidases hold significant promise. The substrate scope of these enzymes is continually being expanded through protein engineering, suggesting that a tailored biocatalyst for the synthesis of this specific benzonitrile derivative is a feasible goal.

| Enzyme Class | Reaction Type | Advantages | Potential Application for this compound |

| Nitrilase | Hydrolysis of nitriles | Mild conditions, high selectivity | Chiral resolution or synthesis of carboxylic acid derivatives |

| Aldoxime Dehydratase | Dehydration of aldoximes | Scalable, energy-efficient | Synthesis from the corresponding aldoxime |

| Galactose Oxidase | Oxidation of alcohols | Cyanide-free, mild conditions | One-pot synthesis from the corresponding benzyl alcohol |

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. tandfonline.comnih.gov The application of microwave irradiation to the cyanation of aryl halides, a key step in the synthesis of this compound, has been well-documented. tandfonline.comnih.govnih.gov

Microwave-assisted cyanation of aryl bromides using copper(I) cyanide (CuCN) has been shown to be a general and efficient method. tandfonline.com This approach significantly reduces reaction times from hours to minutes. tandfonline.com For instance, the microwave-assisted cyanation of an aryl bromide on a metal-organic framework (MOF) was achieved with CuCN, demonstrating the versatility of this technique. nih.govnih.gov In another study, a dimeric ortho-palladated complex was used as a catalyst for the microwave-assisted cyanation of aryl halides with K4[Fe(CN)6], achieving high yields. researchgate.net

The synthesis of a precursor to this compound, 5-bromo-2-fluorobenzonitrile, has been utilized in the microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds. rsc.org This highlights the compatibility of the bromo- and fluoro-substituents with microwave conditions.

Table 2: Comparison of Conventional vs. Microwave-Assisted Cyanation of Aryl Bromides

| Method | Heating | Typical Reaction Time | Key Features | Reference |

|---|---|---|---|---|

| Conventional | Oil Bath | 10 - 18 hours | Standard laboratory procedure | tandfonline.com |

Ionic Liquid Applications in Benzonitrile Synthesis

Ionic liquids (ILs), salts with melting points below 100 °C, have gained significant attention as green solvents and catalysts in organic synthesis due to their unique properties, including low vapor pressure, high thermal stability, and recyclability. rsc.orgresearchgate.netresearchgate.net In the context of benzonitrile synthesis, ionic liquids have been employed to enhance reaction efficiency and facilitate catalyst recovery. rsc.orgorganic-chemistry.org

Palladium-catalyzed cyanation of aryl halides has been successfully carried out in ionic liquids. For example, the use of 1-butyl-3-methylimidazolium hexafluorophosphate ([Bmim][PF6]) as a reaction medium stabilizes the palladium catalyst, preventing its agglomeration and improving its recyclability. rsc.org This system has been shown to be effective for the cyanation of a range of aryl bromides with both electron-donating and electron-withdrawing groups. rsc.org

Furthermore, imidazolium-based ionic liquids have been explored as catalytic media for the cyanation of carbonyl compounds. researchgate.net The choice of the alkyl chain length and the counter-ion of the ionic liquid has been found to be critical for product yield. researchgate.net An inexpensive ionic liquid, N-methylimidazolium p-toluenesulfonate, has been shown to promote the electrochemical denitrative cyanation of nitroarenes under mild, transition-metal-free conditions. organic-chemistry.org The use of ionic liquids with multiple roles, such as co-solvent, catalyst, and phase separation agent, can simplify the reaction workup and catalyst recycling. researchgate.net

Stereoselective Synthesis of Benzonitrile Derivatives

The development of stereoselective methods for the synthesis of chiral benzonitrile derivatives is of great importance, as the biological activity of many pharmaceuticals is dependent on their stereochemistry.

The enantioselective synthesis of cyanohydrins, which are versatile precursors to a wide range of chiral molecules including benzonitriles, is a well-established field. rsc.orgacs.org Asymmetric catalysis, using chiral catalysts to control the stereochemical outcome of a reaction, is a powerful tool for producing enantiomerically enriched compounds. diva-portal.orgdiva-portal.org

A variety of chiral catalysts have been developed for the asymmetric cyanation of aldehydes and ketones to form cyanohydrins. diva-portal.orgorganic-chemistry.org These include metal complexes with chiral ligands, such as titanium-salen complexes, and organocatalysts. diva-portal.orgdiva-portal.org Hydroxynitrile lyases (HNLs) are enzymes that catalyze the enantioselective addition of cyanide to aldehydes and have been developed into a reliable tool for the synthesis of both (R)- and (S)-cyanohydrins. rsc.org

The choice of cyanide source is also important, with trimethylsilyl cyanide (TMSCN) being a commonly used reagent that directly provides the protected cyanohydrin. diva-portal.org Bimetallic titanium(salen) complexes have been shown to catalyze the asymmetric addition of potassium cyanide to aldehydes in the presence of an anhydride, yielding cyanohydrin esters with high enantiomeric excess. researchgate.net

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to direct the stereochemical course of subsequent reactions. wikipedia.orgresearchgate.net This strategy allows for the synthesis of enantiomerically pure compounds. After the desired stereocenter has been created, the auxiliary can be removed and often recovered for reuse. wikipedia.org

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful strategy for asymmetric synthesis. nih.gov In the context of benzonitrile functionalization, N-heterocyclic carbenes (NHCs) have been used as organocatalysts for the atroposelective synthesis of axially chiral benzonitriles. nih.gov This method starts with racemic 2-arylbenzaldehydes and sulfonamides to produce axially chiral benzonitriles in good yields and high enantioselectivities. nih.gov The nitrile group in these products can be further transformed into other functional groups, making them valuable building blocks in asymmetric synthesis. nih.gov

Synthesis of Radiolabeled this compound Derivatives for Research Applications

Radiolabeled compounds are indispensable tools in biomedical research, particularly in positron emission tomography (PET) imaging, which allows for the non-invasive in vivo quantification of biological processes. nih.govuchicago.edu The synthesis of radiolabeled derivatives of this compound can provide valuable probes for studying the distribution and pharmacology of drug candidates.

Fluorine-18 is a commonly used radionuclide for PET due to its convenient half-life (109.7 minutes) and low positron energy. uchicago.edunih.gov The synthesis of ¹⁸F-labeled benzonitrile derivatives has been reported. For example, 3-fluoro-5-(2-(2-(fluoromethyl)thiazol-4-yl)ethynyl)benzonitrile was labeled with fluorine-18 in high radiochemical yield by treating its bromomethyl analog with [¹⁸F]fluoride ion. nih.govacs.org

The development of efficient methods for the radiosynthesis of ¹⁸F-labeled benzonitriles is an active area of research. One approach involves a one-pot, two-step method using a spirocyclic hypervalent iodine(III)-mediated radiofluorination to prepare an ¹⁸F-labeled aryl halide intermediate, which is then used in a subsequent coupling reaction to afford the desired radiolabeled benzonitrile. nih.gov The longer half-life of fluorine-18 compared to carbon-11 allows for more complex synthetic manipulations and broader distribution of the radiotracer. nih.govnih.gov

Mechanistic Investigations of Chemical Transformations Involving 5 Bromo 3 Chloro 2 Fluorobenzonitrile

Detailed Reaction Mechanisms of Nucleophilic Aromatic Substitution on Trihalogenated Benzonitriles

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying halogenated aromatic compounds. In trihalogenated benzonitriles like 5-bromo-3-chloro-2-fluorobenzonitrile, the reaction proceeds through a stepwise addition-elimination mechanism. libretexts.orgnih.gov The presence of the strongly electron-withdrawing nitrile group activates the aromatic ring towards nucleophilic attack. libretexts.org

The generally accepted mechanism involves two main steps:

Nucleophilic Attack: A nucleophile attacks the carbon atom bearing a halogen substituent, leading to the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orgyoutube.com The aromaticity of the ring is temporarily disrupted as the attacked carbon changes from sp² to sp³ hybridization. libretexts.org

Leaving Group Departure: The aromatic system is restored by the departure of a halide ion (the leaving group), resulting in the substituted product. libretexts.org

The regioselectivity of nucleophilic attack is determined by the relative activation of the different carbon-halogen bonds by the nitrile group and the other halogens. The fluorine atom at the 2-position is generally the most susceptible to substitution due to the strong electron-withdrawing nature of fluorine, which stabilizes the intermediate carbanion.

Table 1: Factors Influencing Nucleophilic Aromatic Substitution

| Factor | Influence on Reaction |

| Electron-withdrawing groups (e.g., -CN) | Activate the aromatic ring towards nucleophilic attack. libretexts.org |

| Nature of the Halogen | The order of reactivity for leaving groups in SNAr reactions is typically F > Cl > Br > I. libretexts.org |

| Position of Substituents | Ortho and para positions relative to the activating group are most favorable for attack. libretexts.org |

| Nucleophile Strength | More potent nucleophiles generally lead to faster reaction rates. libretexts.org |

Kinetic and Thermodynamic Studies of Cross-Coupling Reactions

Cross-coupling reactions, often catalyzed by transition metals like palladium, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For this compound, these reactions allow for the selective functionalization of the carbon-bromine and carbon-chlorine bonds. Kinetic and thermodynamic studies of these reactions provide insights into the reaction rates, equilibria, and the factors that control product formation.

Table 2: General Reactivity Trends in Palladium-Catalyzed Cross-Coupling

| Step | Description | General Reactivity Order of C-X Bond |

| Oxidative Addition | The aryl halide adds to the palladium(0) catalyst. | C-I > C-Br > C-Cl |

| Transmetalation | The organic group from an organometallic reagent is transferred to the palladium complex. | - |

| Reductive Elimination | The coupled product is eliminated from the palladium complex, regenerating the catalyst. | - |

Computational Chemistry Approaches to Reaction Pathways and Transition States

Computational chemistry, particularly using methods like Density Functional Theory (DFT), has become an invaluable tool for elucidating reaction mechanisms. nih.gov These methods can be used to model the reaction pathways of transformations involving this compound, calculate the energies of reactants, intermediates, transition states, and products, and visualize the geometries of these species.

For SNAr reactions, computational studies can help to:

Determine the preferred site of nucleophilic attack by comparing the activation energies for the formation of different Meisenheimer intermediates.

Analyze the charge distribution in the transition states to understand the role of substituents in stabilizing these structures.

Investigate the potential for concerted SNAr mechanisms, where the nucleophile attacks and the leaving group departs in a single step, although this is less common for activated aryl halides. nih.gov

In the context of cross-coupling reactions, computational studies can provide detailed information on the energetics of each step in the catalytic cycle, aiding in the design of more efficient catalysts and the prediction of reaction outcomes.

Influence of Halogen Substituents on Reaction Selectivity and Reactivity

The three different halogen atoms on the benzonitrile (B105546) ring—bromine, chlorine, and fluorine—exert distinct electronic and steric effects that significantly influence the molecule's reactivity and the selectivity of its reactions. cymitquimica.com

Inductive Effect: All halogens are more electronegative than carbon and exert an electron-withdrawing inductive effect (-I effect). This effect deactivates the benzene (B151609) ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution. lumenlearning.comlibretexts.org The strength of the inductive effect follows the order F > Cl > Br. libretexts.orglibretexts.org

Steric Effects: The size of the halogen atoms (Br > Cl > F) can influence the accessibility of adjacent reaction sites to incoming reagents.

In nucleophilic aromatic substitution, the high electronegativity of fluorine makes the carbon to which it is attached highly electrophilic and thus a prime target for nucleophilic attack. The C-F bond is also the strongest, but in the context of SNAr, the stability of the intermediate is a more dominant factor.

In palladium-catalyzed cross-coupling reactions, the different bond strengths and polarizabilities of the C-Br and C-Cl bonds lead to selective reactivity. The C-Br bond is weaker and more readily undergoes oxidative addition than the C-Cl bond, allowing for selective coupling at the bromine-substituted position under appropriate reaction conditions.

Table 3: Properties and Effects of Halogen Substituents

| Halogen | Electronegativity (Pauling Scale) | Covalent Radius (pm) | Inductive Effect | Resonance Effect |

| Fluorine (F) | 3.98 | 71 | Strong -I | Weak +R |

| Chlorine (Cl) | 3.16 | 99 | Moderate -I | Weak +R |

| Bromine (Br) | 2.96 | 114 | Moderate -I | Weak +R |

Derivatization and Functionalization of 5 Bromo 3 Chloro 2 Fluorobenzonitrile

Synthesis of Pyrimidine (B1678525) Derivatives

There is currently no specific information in the scientific literature detailing the synthesis of pyrimidine derivatives directly from 5-bromo-3-chloro-2-fluorobenzonitrile. In principle, the nitrile group of a benzonitrile (B105546) can participate in cyclization reactions to form a pyrimidine ring, often by reacting with a compound containing an amidine functionality. However, no such reactions have been documented for this specific multi-halogenated benzonitrile.

Formation of Quinazoline (B50416) Derivatives

The scientific literature lacks specific examples of this compound being used to form quinazoline derivatives. The synthesis of quinazolines often involves precursors like ortho-aminobenzonitriles or ortho-halobenzonitriles. While related compounds, such as 2-bromo-5-fluorobenzonitrile, are noted for their utility in synthesizing quinazolines for potential antitumour and anti-inflammatory applications, this specific pathway has not been reported for this compound. ossila.com

Construction of Heterocyclic Compounds with Medicinal Properties

This compound serves as a potential building block for various heterocyclic compounds due to its multiple reactive sites. cymitquimica.com However, specific, documented examples of its use in constructing heterocycles with demonstrated medicinal properties are not available in the current body of scientific literature.

No published research specifically describes the synthesis of triazole-containing derivatives starting from this compound. The formation of a triazole ring typically involves cycloaddition reactions, such as the copper-catalyzed azide-alkyne cycloaddition ("click chemistry"), which would require the introduction of either an azide (B81097) or an alkyne functionality onto the benzonitrile ring. nih.gov There are no reports of these modifications being performed on this compound.

Annulation reactions, which involve the formation of a new ring onto an existing one, are a common strategy for building complex heterocyclic systems. chim.itresearchgate.net Despite the potential for the halogen and nitrile groups on this compound to participate in such ring-forming reactions, no specific examples are documented in the literature.

Precursor Role in Thermally Activated Delayed Fluorescence (TADF) Dyes for OLED Applications

There is no evidence in the scientific literature to suggest that this compound has been used as a precursor for Thermally Activated Delayed Fluorescence (TADF) dyes. While a related isomer, 2-bromo-5-fluorobenzonitrile, has been successfully used to synthesize TADF dyes for Organic Light Emitting Diode (OLED) applications, this utility has not been extended to or reported for the 5-bromo-3-chloro-2-fluoro isomer. ossila.com

Derivatives for Antitumor and Anti-inflammatory Applications

There is no publicly available research detailing the synthesis of derivatives from this compound that have been evaluated for antitumor or anti-inflammatory properties.

Synthesis of Indole (B1671886) Compounds and Analogues

There are no published synthetic routes for the preparation of indole compounds or their analogues that utilize this compound as a starting material.

Advanced Spectroscopic Characterization of 5 Bromo 3 Chloro 2 Fluorobenzonitrile and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy is an indispensable tool for determining the precise structure of 5-bromo-3-chloro-2-fluorobenzonitrile in solution. Both ¹H and ¹³C NMR spectra offer detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the benzene (B151609) ring. The chemical shifts of these protons are influenced by the electronic effects of the halogen and nitrile substituents. Electron-withdrawing groups like halogens and the nitrile group generally deshield aromatic protons, causing their signals to appear at higher chemical shifts (downfield). The proton at the C4 position and the proton at the C6 position will exhibit coupling to each other, likely resulting in a doublet of doublets splitting pattern for each, further complicated by smaller couplings to the fluorine atom.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum will display seven distinct signals, one for each carbon atom in the molecule. The chemical shifts of the carbon atoms are highly dependent on the attached substituents. The carbon atom of the nitrile group (C≡N) is expected to resonate in the range of 115-125 ppm. The carbons directly bonded to the electronegative halogen atoms (C-Br, C-Cl, C-F) will experience significant deshielding, resulting in downfield chemical shifts. Carbons in aromatic rings typically appear in the 125-150 ppm range. libretexts.org The precise chemical shifts can be predicted using empirical models and computational methods, taking into account the additive effects of the various substituents on the benzene ring. researchgate.netacs.org

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Splitting Pattern (¹H) |

| H4 | 7.50 - 7.80 | - | d |

| H6 | 7.60 - 7.90 | - | d |

| C1 | - | 115 - 125 | - |

| C2 | - | 155 - 165 (d, ¹JCF) | - |

| C3 | - | 130 - 140 | - |

| C4 | - | 130 - 140 | - |

| C5 | - | 120 - 130 | - |

| C6 | - | 135 - 145 | - |

| CN | - | 110 - 120 | - |

Note: These are predicted values based on known substituent effects on benzene rings. Actual experimental values may vary.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

For this compound (C₇H₂BrClFN), the molecular ion peak (M⁺) in a high-resolution mass spectrum would confirm its exact mass. A key feature in the mass spectrum of this compound will be the isotopic pattern of the molecular ion, which arises from the natural abundance of isotopes for bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). whitman.edu This will result in a characteristic cluster of peaks for the molecular ion (M, M+2, M+4, M+6).

Electron ionization (EI) would likely induce fragmentation of the molecular ion. Common fragmentation pathways for halogenated aromatic compounds involve the loss of halogen atoms or the nitrile group. acs.orgwikipedia.org The fragmentation pattern can provide valuable information about the stability of the molecule and the relative positions of the substituents.

Interactive Data Table: Expected Mass Spectrometry Data

| Ion | m/z (relative to most abundant isotopes) | Expected Relative Abundance | Notes |

| [C₇H₂⁷⁹Br³⁵ClFN]⁺ | 233 | High | Molecular ion (M) |

| [C₇H₂⁸¹Br³⁵ClFN]⁺ | 235 | High | M+2 peak |

| [C₇H₂⁷⁹Br³⁷ClFN]⁺ | 235 | Moderate | M+2 peak |

| [C₇H₂⁸¹Br³⁷ClFN]⁺ | 237 | Moderate | M+4 peak |

| [M - Br]⁺ | 154 | Variable | Loss of a bromine radical |

| [M - Cl]⁺ | 198 | Variable | Loss of a chlorine radical |

| [M - CN]⁺ | 207 | Variable | Loss of a nitrile radical |

Note: The m/z values are calculated using the most abundant isotopes. The relative abundances are qualitative predictions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its specific structural features.

The most prominent and diagnostic peak will be the stretching vibration of the nitrile group (C≡N). For aromatic nitriles, this absorption is typically observed in the range of 2220-2240 cm⁻¹. spectroscopyonline.comlibretexts.org The conjugation of the nitrile group with the aromatic ring slightly lowers the frequency compared to aliphatic nitriles. spectroscopyonline.com

The spectrum will also show absorptions characteristic of the substituted benzene ring. C-H stretching vibrations of the aromatic protons are expected to appear above 3000 cm⁻¹. Aromatic C=C stretching vibrations will produce a series of peaks in the 1400-1600 cm⁻¹ region. vscht.cz The C-halogen (C-F, C-Cl, C-Br) stretching vibrations will be present in the fingerprint region (below 1300 cm⁻¹), which can be complex and difficult to interpret due to the overlap of various bending and stretching modes.

Interactive Data Table: Expected Infrared Absorption Frequencies

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |

| Aromatic C-H | Stretch | 3050 - 3150 | Medium to Weak |

| Nitrile (C≡N) | Stretch | 2220 - 2240 | Strong, Sharp |

| Aromatic C=C | Stretch | 1400 - 1600 | Medium to Weak (multiple bands) |

| C-F | Stretch | 1000 - 1400 | Strong |

| C-Cl | Stretch | 600 - 800 | Medium to Strong |

| C-Br | Stretch | 500 - 600 | Medium to Strong |

Note: These are typical ranges for the specified functional groups and vibrations.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. To perform this analysis, a suitable single crystal of this compound would be required.

Computational Chemistry and Theoretical Studies of 5 Bromo 3 Chloro 2 Fluorobenzonitrile

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.netnih.gov It is a widely used tool in computational chemistry to determine a molecule's optimized geometry, bond lengths, bond angles, and electronic properties. researchgate.net For 5-bromo-3-chloro-2-fluorobenzonitrile, a DFT calculation, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be the first step in a thorough computational analysis. researchgate.netnih.gov

The calculations would provide the molecule's ground-state energy and its structural parameters. Furthermore, DFT is used to determine key electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity. researchgate.net A smaller gap generally implies higher reactivity.

Table 1: Predicted Molecular Properties from DFT (Illustrative) This table illustrates the types of data that would be generated from DFT calculations. Specific values for this compound are not available in published literature.

| Property | Expected Parameter | Description |

|---|---|---|

| Optimized Geometry | ||

| C-Br Bond Length | ~1.8-1.9 Å | The distance between the carbon and bromine atoms. |

| C-Cl Bond Length | ~1.7-1.8 Å | The distance between the carbon and chlorine atoms. |

| C-F Bond Length | ~1.3-1.4 Å | The distance between the carbon and fluorine atoms. |

| C≡N Bond Length | ~1.15 Å | The length of the nitrile triple bond. |

| Electronic Properties | ||

| HOMO Energy | N/A | Energy of the highest occupied molecular orbital, related to electron-donating ability. |

| LUMO Energy | N/A | Energy of the lowest unoccupied molecular orbital, related to electron-accepting ability. |

| HOMO-LUMO Gap | N/A | Indicator of chemical reactivity and kinetic stability. |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are computational methods for analyzing the physical movements of atoms and molecules over time. While this compound is a relatively rigid molecule, MD simulations would be valuable for understanding its behavior in different environments (e.g., in various solvents or in a crystal lattice).

MD simulations could model how the molecule interacts with solvent molecules and with other molecules of its own kind. This is particularly relevant for studying intermolecular forces, such as halogen bonding and π-π stacking, which govern the compound's physical properties like solubility and melting point. Studies on similar compounds, such as 4-bromo-3-fluorobenzonitrile, have used MD simulations to explore binding patterns with biological targets. tandfonline.com

Quantum Chemical Calculations of Reactivity Descriptors

Quantum chemical calculations, often derived from DFT results, are used to quantify a molecule's reactivity. These "reactivity descriptors" help predict how a molecule will behave in a chemical reaction. Key descriptors include:

Electron Affinity (A): The energy released when an electron is added to a neutral atom or molecule. (A ≈ -E_LUMO)

Ionization Potential (I): The energy required to remove an electron from a neutral atom or molecule. (I ≈ -E_HOMO)

Chemical Hardness (η): A measure of resistance to change in electron distribution. (η = (I - A) / 2)

Electronegativity (χ): The power of an atom or group to attract electrons. (χ = (I + A) / 2)

Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile. (ω = χ² / 2η)

Additionally, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution across the molecule. nih.gov The MEP map uses a color gradient to indicate electron-rich (nucleophilic, typically red) and electron-poor (electrophilic, typically blue) regions, identifying likely sites for chemical reactions. For this compound, the electron-rich nitrile nitrogen would be a site for nucleophilic attack, while positive potentials would be expected on the halogen atoms (σ-holes), particularly bromine and chlorine.

Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic data, which is invaluable for interpreting experimental results. DFT calculations are commonly used to compute vibrational frequencies corresponding to Infrared (IR) and Raman spectra. researchgate.netresearchgate.net By calculating the harmonic vibrational frequencies of the optimized molecular structure, a theoretical spectrum can be generated. Though these calculated frequencies often have systematic errors, they can be corrected using a scaling factor, leading to a very good agreement with experimental spectra. researchgate.net This allows for the precise assignment of vibrational modes to specific bond stretches, bends, and torsions within the molecule.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (e.g., ¹³C and ¹H) and UV-Visible electronic transitions can also be predicted computationally, aiding in the structural elucidation of the compound. prensipjournals.com

Table 2: Illustrative Vibrational Mode Assignments from DFT This table shows examples of vibrational modes that would be assigned using computational analysis. Specific frequencies for this compound are not available in published literature.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Description |

|---|---|---|

| C-H stretching | 3100-3000 | Aromatic C-H bond vibrations. |

| C≡N stretching | 2240-2220 | Characteristic nitrile group triple bond stretch. |

| C=C stretching | 1600-1450 | Aromatic ring stretching vibrations. |

| C-F stretching | 1250-1000 | Carbon-fluorine bond vibration. |

| C-Cl stretching | 850-550 | Carbon-chlorine bond vibration. |

Analysis of Halogen Bonding Interactions in Solution and Solid State

Halogen bonding is a highly directional, non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic species (a Lewis base). acs.org The strength of the halogen bond typically increases with the polarizability of the halogen atom, following the trend F < Cl < Br < I.

The molecule this compound possesses three different halogen atoms, making it a fascinating candidate for studying halogen bonding. Due to the electron-withdrawing nature of the fluorinated and chlorinated benzonitrile (B105546) ring, the bromine and chlorine atoms would possess a region of positive electrostatic potential on their outer surface, known as a "σ-hole". This positive region can interact favorably with electron donors like the nitrogen atom of the nitrile group on another molecule.

Theoretical studies would involve:

Natural Bond Orbital (NBO) Analysis: To investigate charge transfer between the halogen bond donor and acceptor.

Quantum Theory of Atoms in Molecules (QTAIM): To analyze the electron density at the bond critical point between the interacting atoms, confirming the nature of the interaction.

Hirshfeld Surface Analysis: A method to visualize and quantify intermolecular interactions in a crystal lattice, which would clearly delineate the contributions of halogen bonding. tandfonline.com

These analyses would help determine the strength, directionality, and nature of the C-Br···N and C-Cl···N halogen bonds that are likely to be significant in the solid-state packing and solution-phase behavior of this compound.

Crystal Engineering and Supramolecular Chemistry of Halogenated Benzonitriles

Halogen Bonding Interactions in Crystalline Architectures

Halogen bonding is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. In halogenated benzonitriles, the nitrile nitrogen is a potent halogen bond acceptor. The strength of the halogen bond is influenced by the polarizability of the halogen atom, following the general trend I > Br > Cl > F.

Given the presence of bromine and chlorine in 5-bromo-3-chloro-2-fluorobenzonitrile, it is plausible that these atoms would act as halogen bond donors. The fluorine atom, being the most electronegative and least polarizable halogen, is less likely to participate in significant halogen bonding as a donor. The nitrile nitrogen of a neighboring molecule would be the most probable halogen bond acceptor, leading to the formation of supramolecular synthons.

Table 1: General Properties of Halogen Bond Donors and Acceptors in Halogenated Benzonitriles

| Interaction Component | Role in Halogen Bonding | Expected Behavior of this compound |

| Bromine Atom | Donor | Likely to form moderately strong halogen bonds. |

| Chlorine Atom | Donor | Capable of forming weaker halogen bonds compared to bromine. |

| Fluorine Atom | Weak Donor/Acceptor | Unlikely to be a primary halogen bond donor. |

| Nitrile Group (Nitrogen) | Acceptor | Strong nucleophilic site for accepting halogen bonds. |

Design of Cocrystals and Multicomponent Solids

Cocrystallization is a powerful technique in crystal engineering to modify the physicochemical properties of solid materials. Halogenated benzonitriles are attractive building blocks for cocrystal design due to their ability to form robust halogen bonds. The design of cocrystals involving this compound would likely involve selecting coformers with strong halogen bond acceptor sites, such as pyridines, amides, or other N-heterocycles.

The formation of multicomponent solids would be driven by the competition and cooperation between different intermolecular interactions, including halogen bonds (e.g., C-Br···N, C-Cl···N), hydrogen bonds (if the coformer has hydrogen bond donors), and π-π stacking interactions between the aromatic rings. The specific substitution pattern on the benzonitrile (B105546) ring would play a crucial role in directing the assembly of these supramolecular architectures.

Influence of Halogenation on Molecular Arrangements and Intermolecular Forces

The type, number, and position of halogen substituents on a benzene (B151609) ring profoundly affect the molecule's electrostatic potential surface and, consequently, its packing in the solid state. The introduction of multiple halogens, as in this compound, can lead to a complex interplay of intermolecular forces.

These forces include:

Dipole-dipole interactions: The presence of multiple halogens and a nitrile group creates a significant molecular dipole moment, which will influence the molecular packing.

Halogen bonding: As discussed, this is expected to be a key directional force.

π-π stacking: The electron-withdrawing nature of the halogens and the nitrile group can lead to electron-deficient aromatic rings, favoring interactions with electron-rich aromatic systems in coformers.

The specific arrangement of molecules in the crystal lattice of this compound would be a delicate balance of these competing and cooperating interactions.

Supramolecular Self-Assembly of this compound Derivatives

While no studies on the supramolecular self-assembly of this compound derivatives are currently available, one can hypothesize potential assembly patterns based on known principles. Derivatives could be designed to introduce other functional groups that can participate in a wider range of intermolecular interactions. For instance, the introduction of a hydroxyl or amino group would bring strong hydrogen bonding capabilities into play, potentially leading to the formation of complex 2D or 3D supramolecular networks through the interplay of hydrogen and halogen bonds.

The self-assembly of such derivatives could be directed by the hierarchy of interaction strengths, with stronger interactions dictating the primary structural motifs, which are then organized by weaker forces.

Emerging Research Directions and Future Perspectives

Integration of 5-bromo-3-chloro-2-fluoroBenzonitrile in Flow Chemistry and Microreactor Technologies

The synthesis and transformation of highly functionalized aromatic compounds like this compound often involve reactions that are highly exothermic, use hazardous reagents, or form unstable intermediates. semanticscholar.orgbeilstein-journals.org Flow chemistry and microreactor technologies offer a promising platform to address these challenges, enabling safer, more efficient, and highly controlled chemical processes. semanticscholar.orgmdpi.com

The key advantages of microreactors, such as superior heat and mass transfer, precise control over reaction time and temperature, and the ability to handle hazardous materials in small, contained volumes, are particularly relevant for halogenation reactions. semanticscholar.orgmdpi.comrug.nl For instance, reactions involving organometallic intermediates, which are common in the modification of aryl halides, can be performed with greater control and safety in a flow system, minimizing the formation of byproducts and improving yield. beilstein-journals.org The concept of "flash chemistry," where extremely fast reactions are conducted in a highly controlled manner within microreactors, could be employed to manage unstable intermediates that might arise during the functionalization of the this compound core. beilstein-journals.org

Future research will likely focus on developing continuous-flow protocols for both the synthesis of this compound and its subsequent conversion into high-value derivatives. This approach aligns with the principles of process intensification, leading to smaller manufacturing footprints, reduced waste, and improved process safety. rug.nl

| Parameter | Batch Processing | Flow Chemistry / Microreactors |

|---|---|---|

| Heat Transfer | Limited by surface-area-to-volume ratio; risk of thermal runaways. | Excellent due to high surface-area-to-volume ratio; precise temperature control. mdpi.com |

| Mass Transfer | Often requires vigorous mechanical stirring; mixing can be inefficient. | Rapid and efficient mixing due to short diffusion distances. mdpi.com |

| Safety | Large volumes of hazardous materials increase risk. | Small reaction volumes minimize risk; hazardous reagents can be generated and consumed in-situ. semanticscholar.orgrug.nl |

| Reaction Control | Difficult to precisely control residence time. | Precise control of residence time by adjusting flow rate and reactor volume. beilstein-journals.orgmdpi.com |

| Scalability | Scaling up can be complex and may alter reaction outcomes. | Scalable by operating the system for longer durations ("scaling out") or by using multiple reactors in parallel. |

Biocatalytic Transformations of Halogenated Benzonitriles

Biocatalysis is an emerging field that utilizes enzymes and whole-cell microorganisms to perform chemical transformations with high selectivity and under mild conditions, offering a green alternative to traditional synthetic methods. nih.govacs.orgnih.gov For halogenated aromatic compounds, a diverse collection of enzymes has evolved in nature that can install or remove halogen atoms. nih.govacs.org

Research into the biocatalytic transformation of halogenated benzonitriles could open two primary avenues:

Green Synthesis: Employing enzymes like halogenases to selectively introduce halogens onto an aromatic scaffold under environmentally benign conditions. Flavin-dependent halogenases (FDHs), for example, catalyze electrophilic aromatic substitution reactions. nih.gov

Bioremediation: Using dehalogenating enzymes to break down persistent halogenated compounds. Microbes have developed various enzymatic pathways to metabolize halogenated aromatics, which typically involve oxidative, reductive, or hydrolytic dehalogenation steps catalyzed by enzymes such as dioxygenases, monooxygenases, and hydrolases. nih.govresearchgate.net

While specific studies on this compound are not yet prevalent, the existing body of research on other halogenated aromatics provides a strong foundation. Future work could involve screening for novel enzymes capable of acting on this specific multi-halogenated substrate or engineering existing enzymes to enhance their activity and selectivity. Such research could lead to more sustainable methods for synthesizing complex molecules from this benzonitrile (B105546) derivative and for mitigating the environmental impact of related halogenated compounds. nih.gov

| Enzyme Class | Reaction Type | Function & Relevance |

|---|---|---|

| Dioxygenases | Oxidative Dehalogenation | Incorporate two hydroxyl groups into the aromatic ring, often initiating the degradation pathway of compounds like chlorobenzene. nih.gov |

| Flavin-dependent Monooxygenases | Oxidative Dehalogenation | Catalyze the incorporation of a hydroxyl group with the simultaneous elimination of a halide from halogenated phenols. nih.gov |

| Hydrolases | Hydrolytic Dehalogenation | Replace a halogen atom with a hydroxyl group from water. |

| Reductases | Reductive Dehalogenation | Replace a halogen atom with a hydrogen atom, a critical step in the anaerobic degradation of many organohalides. researchgate.net |

| Flavin-dependent Halogenases (FDHs) | Halogenation | Catalyze the electrophilic halogenation of electron-rich aromatic substrates, offering a biocatalytic route for synthesis. nih.gov |

Advanced Materials Science Applications beyond OLEDs

While related halogenated benzonitriles have found use as precursors for Thermally Activated Delayed Fluorescence (TADF) dyes in Organic Light-Emitting Diodes (OLEDs), the unique properties of this compound suggest potential applications in other areas of advanced materials science. ossila.com The high degree of halogenation can impart properties such as thermal stability, flame retardancy, and specific electronic characteristics to larger molecular structures.

Potential research directions include:

Specialty Polymers: Incorporation of the this compound moiety into polymer backbones could yield materials with enhanced fire resistance and high thermal stability. The nitrile group can also undergo polymerization or be modified to create cross-linking sites.

Functional Dyes: The compound can serve as a building block for novel phosphorescent dyes. ossila.com The heavy bromine atom can enhance intersystem crossing, a key process for phosphorescence, making such materials suitable for applications in sensing, bio-imaging, and security inks.

Liquid Crystals: The rigid, polar structure of the benzonitrile core is a common feature in liquid crystal molecules. Modification of the halogenated scaffold could lead to new liquid crystalline materials with tailored dielectric properties for display technologies.

The differential reactivity of the bromine, chlorine, and fluorine substituents allows for stepwise, site-selective modifications, making this compound a versatile platform for constructing complex functional materials.

| Application Area | Potential Role of the Compound | Key Structural Features |

|---|---|---|

| Flame-Retardant Polymers | As a monomer or additive. | High halogen content (Br, Cl) which can interfere with combustion radical chain reactions. |

| High-Performance Dielectrics | Component of specialty polymers or liquid crystals. | Highly polar nitrile group and C-F bond contribute to dielectric properties. |

| Persistent Phosphorescent Dyes | Core scaffold for dye synthesis. ossila.com | Heavy bromine atom facilitates spin-orbit coupling, promoting phosphorescence. |

| Chemical Sensors | Building block for functional materials that change optical or electronic properties upon analyte binding. | The electron-deficient aromatic ring can interact with electron-rich analytes. |

Development of Novel Therapeutic Agents based on this compound Scaffolds

Halogenated aromatic structures are prevalent in medicinal chemistry, with halogen atoms playing a crucial role in modulating a drug's metabolic stability, binding affinity, and pharmacokinetic profile. nih.gov The benzonitrile moiety itself is present in a number of therapeutic agents. ontosight.ai Consequently, the this compound scaffold represents a valuable starting point for the discovery of new drugs.

The distinct electronic environments and reactivities of the three different halogen atoms on the ring provide a powerful tool for lead optimization. For example, the bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille), allowing for the facile introduction of diverse molecular fragments. ossila.com The fluorine atom can enhance binding affinity and improve metabolic stability, while the nitrile group can act as a hydrogen bond acceptor or be transformed into other functional groups like amines or carboxylic acids. jeeadv.ac.in

Scaffolds based on halogenated phenyl or benzonitrile moieties have shown promise in various therapeutic areas, including oncology, infectious diseases, and neurology. ontosight.aiscispace.commdpi.com For instance, derivatives of 5-bromothiophene have been investigated as potent Factor Xa inhibitors for antithrombotic therapy, and bromoindolinone scaffolds have been developed as anticancer agents. scispace.commdpi.com The unique substitution pattern of this compound offers a novel chemical space for exploration in these and other disease areas.

| Therapeutic Area | Example Target/Indication | Relevance of Halogenated Scaffolds |

|---|---|---|

| Oncology | Kinase inhibitors (e.g., VEGFR-2) mdpi.com | Halogens can occupy specific hydrophobic pockets in enzyme active sites and improve binding affinity. nih.gov |

| Thrombosis | Factor Xa inhibitors scispace.com | Chlorinated and brominated heterocycles have been identified as key components of potent inhibitors. scispace.com |

| Psychiatric Disorders | mGluR5 modulators nih.gov | Benzonitrile-containing molecules have been developed as clinical candidates for anxiety and depression. nih.gov |

| Infectious Diseases | Antimutagenic agents ossila.com | Fluorobenzonitrile derivatives have been shown to reduce mutation frequencies. ossila.com |

Environmental Implications and Green Chemistry Design Principles

The production and use of any chemical, particularly halogenated aromatics, necessitates a thorough consideration of its environmental impact and an adherence to the principles of green chemistry. greenchemistry-toolkit.org Halogenated organic compounds can be persistent in the environment, and their lifecycle—from synthesis to disposal—must be carefully managed.

Applying green chemistry principles to this compound involves several key considerations: